molecular formula C30H31NO5S3 B408506 DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B408506
M. Wt: 581.8g/mol
InChI Key: RCDHZWCNYFODMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps, starting from commercially available starting materials. The key steps typically include:

    Formation of the quinoline core: This can be achieved through a multi-step synthesis involving the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thioxo group:

    Attachment of the tert-butylphenyl group: This step involves the acylation of the quinoline core with 4-tert-butylbenzoyl chloride in the presence of a base like pyridine.

    Formation of the dithiole ring: This step involves the cyclization of appropriate dithiole precursors under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid groups with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl or aryl halides, bases like sodium hydride

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various alkyl or aryl derivatives

    Hydrolysis: Carboxylic acids

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be tested for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: If found to be biologically active, this compound could be developed into a therapeutic agent for treating various diseases.

    Industry: The compound’s unique properties could make it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[4-(TERT-BUTYL)BENZOYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE would depend on its specific biological activity. Generally, the compound could interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4,4’-di-tert-butylbiphenyl: This compound shares the tert-butylphenyl group but lacks the quinoline and dithiole components.

    4,4’-di-tert-butylbenzil: This compound also contains the tert-butylphenyl group but has a different core structure.

Uniqueness

Dimethyl 2-{1-[(4-tert-butylphenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is unique due to its combination of functional groups, which gives it distinct chemical and biological properties

Properties

Molecular Formula

C30H31NO5S3

Molecular Weight

581.8g/mol

IUPAC Name

dimethyl 2-[1-(4-tert-butylbenzoyl)-2,2,8-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C30H31NO5S3/c1-16-10-9-11-19-20(28-38-22(26(33)35-7)23(39-28)27(34)36-8)24(37)30(5,6)31(21(16)19)25(32)17-12-14-18(15-13-17)29(2,3)4/h9-15H,1-8H3

InChI Key

RCDHZWCNYFODMS-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC=C(C=C4)C(C)(C)C)(C)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC=C(C=C4)C(C)(C)C)(C)C

Origin of Product

United States

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